5-Bromo-3,3,4,6-tetramethyl-2,3-dihydro-1H-indole
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Overview
Description
5-Bromo-3,3,4,6-tetramethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom and multiple methyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 5-Bromo-3,3,4,6-tetramethyl-2,3-dihydro-1H-indole typically involves several steps, starting from readily available precursors. One common method involves the bromination of 3,3,4,6-tetramethyl-2,3-dihydro-1H-indole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography .
Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
5-Bromo-3,3,4,6-tetramethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced indole derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized indoles.
Scientific Research Applications
5-Bromo-3,3,4,6-tetramethyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-3,3,4,6-tetramethyl-2,3-dihydro-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The bromine atom and methyl groups can influence its binding affinity and selectivity, leading to specific biological effects. For example, it may inhibit enzyme activity or interfere with cellular signaling pathways .
Comparison with Similar Compounds
5-Bromo-3,3,4,6-tetramethyl-2,3-dihydro-1H-indole can be compared with other indole derivatives, such as:
5-Bromoindole: Lacks the additional methyl groups, which can affect its reactivity and biological activity.
3,3,4,6-Tetramethylindole: Lacks the bromine atom, resulting in different chemical properties and reactivity.
5-Bromo-1H-indole: Similar structure but without the dihydro and methyl groups, leading to different chemical behavior.
The unique combination of the bromine atom and multiple methyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H16BrN |
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Molecular Weight |
254.17 g/mol |
IUPAC Name |
5-bromo-3,3,4,6-tetramethyl-1,2-dihydroindole |
InChI |
InChI=1S/C12H16BrN/c1-7-5-9-10(8(2)11(7)13)12(3,4)6-14-9/h5,14H,6H2,1-4H3 |
InChI Key |
PUFYPYUSFRANFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1Br)C)C(CN2)(C)C |
Origin of Product |
United States |
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